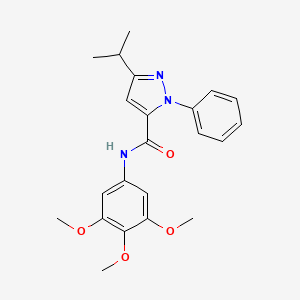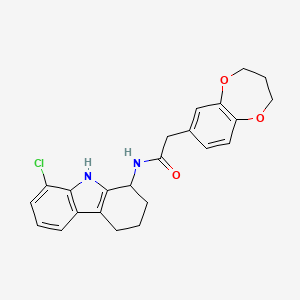![molecular formula C22H23N5O2 B10992144 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide](/img/structure/B10992144.png)
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドは、インドール誘導体のクラスに属する合成化合物です。インドール誘導体は、その多様な生物活性で知られており、医薬品化学において広く研究されています。
2. 製法
合成経路と反応条件
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドの合成は、通常、入手しやすい出発物質から始まる、複数の工程を伴います。一般的な合成経路には、次の工程が含まれます。
インドール核の形成: インドール核は、フィッシャーインドール合成によって合成できます。これは、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを伴います。
ブタンアミド鎖の付加: ブタンアミド鎖は、カルボジイミドや酸塩化物などの適切な試薬を用いたカップリング反応によって導入することができます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを反応させる環化反応によって合成できます。
最終的なカップリング: 最後の工程は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬とトリエチルアミンなどの塩基を用いて、適切な条件下で、インドール核とトリアゾール環およびブタンアミド鎖をカップリングすることを含みます。
工業的製造方法
この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を含む場合があります。これには、自動合成装置の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや再結晶などの精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: インドール核は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化できます。
還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて還元できます。
置換: この化合物は、特にインドール窒素またはトリアゾール環で、適切な求核剤または求電子剤を用いて置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下におけるアミンやチオールなどの求核剤。
生成される主な生成物
酸化: インドール核の酸化誘導体。
還元: 官能基が変化した還元誘導体。
置換: インドール環またはトリアゾール環に新しい官能基が結合した置換誘導体。
4. 科学研究の応用
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌、抗がん、抗炎症特性などの潜在的な生物活性を研究されています。
医学: 特にがんや糖尿病などの疾患の治療における潜在的な治療応用について調査されています。
産業: 新しい材料の開発において、および特定の工業プロセスにおける触媒として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through a coupling reaction using appropriate reagents such as carbodiimides or acid chlorides.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the indole core with the triazole ring and the butanamide chain under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the triazole ring, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole or triazole rings.
科学的研究の応用
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用機序
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、次のようにしてその効果を発揮する可能性があります。
酵素への結合: 糖尿病におけるα-グルコシダーゼなど、疾患経路に関与する酵素の活性を阻害します。
受容体の調節: 細胞表面の受容体と相互作用して、細胞シグナル伝達経路を調節します。
アポトーシスの誘導: アポトーシス経路の活性化を通じて、がん細胞においてプログラム細胞死を誘発します。
6. 類似の化合物との比較
類似の化合物
4-(1H-インドール-3-イル)ブタン酸: 類似の構造的特徴を持つが、官能基が異なるインドール誘導体。
3-(1H-インドール-5-イル)-1,2,4-オキサジアゾール: 類似のインドール核を持つが、異なるヘテロ環を持つ化合物。
4-(ジ(1H-インドール-3-イル)メチル)フェノール: 異なる置換基を持つ別のインドール誘導体。
独自性
4-(1H-インドール-3-イル)-N-[3-(4-メトキシベンジル)-1H-1,2,4-トリアゾール-5-イル]ブタンアミドは、インドール核、トリアゾール環、およびブタンアミド鎖の特定の組み合わせが特徴です。このユニークな構造は、異なる生物活性と化学反応性を付与し、研究および潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)butanoic acid: An indole derivative with similar structural features but different functional groups.
3-(1H-Indol-5-yl)-1,2,4-oxadiazole: A compound with a similar indole core but different heterocyclic ring.
4-(di(1H-indol-3-yl)methyl)phenol: Another indole derivative with different substituents.
Uniqueness
4-(1H-indol-3-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is unique due to its specific combination of the indole core, triazole ring, and butanamide chain. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H23N5O2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-29-17-11-9-15(10-12-17)13-20-24-22(27-26-20)25-21(28)8-4-5-16-14-23-19-7-3-2-6-18(16)19/h2-3,6-7,9-12,14,23H,4-5,8,13H2,1H3,(H2,24,25,26,27,28) |
InChIキー |
MBKIWCKNERBAOX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10992067.png)
![2-({4-[2-(4-Fluorophenoxy)ethyl]piperazino}methyl)-1(2H)-phthalazinone](/img/structure/B10992070.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992074.png)

![4-(3-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992079.png)
![7,8-dimethoxy-5-methyl-3-[(3-phenylpyrrolidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10992089.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10992106.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-chlorobenzamide](/img/structure/B10992109.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B10992118.png)
![3-methyl-4-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10992126.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10992134.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10992138.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide](/img/structure/B10992140.png)
